molecular formula C19H16Cl2N2O3 B11267931 Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11267931
M. Wt: 391.2 g/mol
InChI Key: AQJAJDPBJYJGAW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The intermediate product is then esterified with ethyl chloroformate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial activity.

    4-Hydroxy-2-quinolone: Exhibits various biological activities, including antimicrobial and anticancer properties.

    N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: Studied for its potential therapeutic applications.

Uniqueness

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and benzylamino groups

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

AQJAJDPBJYJGAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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